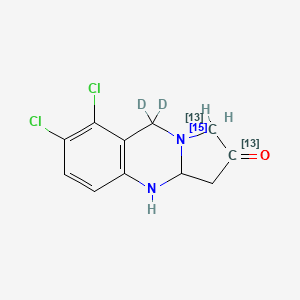
PROTAC PTPN2 degrader-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC PTPN2 degrader-2 is a potent agent designed to degrade the protein tyrosine phosphatase non-receptor type 2 (PTPN2). This compound holds significant potential for research in cancer and metabolic diseases due to its ability to modulate key signaling pathways involved in these conditions .
Métodos De Preparación
The synthesis of PROTAC PTPN2 degrader-2 involves the use of PROTAC (Proteolysis Targeting Chimera) technology. This method converts an active-site-directed PTPN2 inhibitor into a selective degrader. The process typically involves the following steps:
Análisis De Reacciones Químicas
PROTAC PTPN2 degrader-2 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.
Substitution: This reaction type is involved in the modification of the PROTAC molecule to enhance its binding affinity and selectivity.
Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in these reactions.
Major Products: The primary product of these reactions is the this compound molecule itself, which is designed to degrade PTPN2 selectively.
Aplicaciones Científicas De Investigación
PROTAC PTPN2 degrader-2 has several scientific research applications:
Mecanismo De Acción
PROTAC PTPN2 degrader-2 exerts its effects by targeting PTPN2 for degradation. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to PTPN2 and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase tags PTPN2 with ubiquitin molecules, marking it for degradation.
Proteasomal Degradation: The ubiquitinated PTPN2 is recognized and degraded by the proteasome, leading to a reduction in PTPN2 levels.
Comparación Con Compuestos Similares
PROTAC PTPN2 degrader-2 is unique due to its high selectivity and potency in degrading PTPN2. Similar compounds include:
Propiedades
Fórmula molecular |
C49H49ClN6O11S2 |
|---|---|
Peso molecular |
997.5 g/mol |
Nombre IUPAC |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1 |
Clave InChI |
GTNMUWOJHCUFGS-OCZFFWILSA-N |
SMILES isomérico |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
SMILES canónico |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)


![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)







![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
